Isovaleric acid-d2

Description

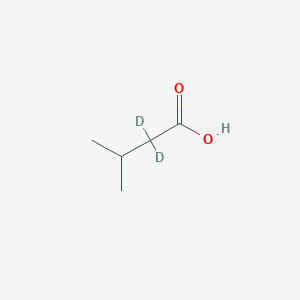

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Isovaleric acid-d2 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d2, the deuterium-labeled form of isovaleric acid, is a crucial tool in metabolic research and drug development.[1] Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous, non-labeled compound, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the literature. However, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, Isovaleric acid. The following table summarizes the available data for both compounds.

| Property | This compound | Isovaleric acid (for comparison) |

| Chemical Formula | C₅H₈D₂O₂ | C₅H₁₀O₂[2][3] |

| Molecular Weight | 104.14 g/mol | 102.13 g/mol [2][3] |

| Chemical Structure | (CH₃)₂CHCD₂COOH | (CH₃)₂CHCH₂COOH[3] |

| Appearance | Colorless liquid[4] | Colorless liquid[2][5][6] |

| Odor | - | Disagreeable, rancid-cheese like |

| Density | 0.963 ± 0.06 g/cm³[4] | 0.925 g/mL at 20 °C[6][7][8] |

| Melting Point | - | -29 °C[3][6][8] |

| Boiling Point | - | 175-177 °C[6][7][8] |

| pKa | - | 4.77 at 25 °C[7] |

| Solubility in Water | - | 25 g/L at 20 °C[9] |

| Solubility in Organic Solvents | - | Soluble in alcohol, chloroform, and ether |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[4] | Store below +30°C[6][7] |

Experimental Protocols

Synthesis of this compound

Methodology:

-

α-Bromination: Isovaleric acid is treated with N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This reaction, known as the Hell-Volhard-Zelinsky reaction, introduces a bromine atom at the α-position.

-

Deuterium Exchange: The resulting α-bromo isovaleric acid is then subjected to a reduction reaction using a deuterium source. A common method is the use of zinc dust in D₂O, which will replace the bromine atom with a deuterium atom. To achieve di-deuteration, this process may need to be repeated or a stronger deuterating agent could be employed.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as distillation or column chromatography.

Quantification of Isovaleric Acid in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of isovaleric acid in a biological matrix (e.g., plasma, urine) by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol) as the internal standard.

-

Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To enhance volatility for GC analysis, the dried extract is derivatized. A common method is esterification, for example, by adding a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent and heating at 60-80°C for 30-60 minutes. This will convert the carboxylic acids to their t-butyldimethylsilyl (TBDMS) esters.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for both the analyte and the internal standard. For the TBDMS ester of isovaleric acid, a characteristic ion would be monitored (e.g., m/z [M-57]⁺). For the TBDMS ester of this compound, the corresponding ion with a +2 Da shift would be monitored.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both isovaleric acid and this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using standards with known concentrations of isovaleric acid and a fixed concentration of this compound.

-

Determine the concentration of isovaleric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Caption: Workflow for the quantification of isovaleric acid using this compound as an internal standard.

Signaling Pathways and Logical Relationships

The primary role of this compound is not in modulating signaling pathways but rather in serving as an analytical tool. The logical relationship in its application is that of an ideal internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute or have a similar retention time, and be distinguishable by the detector. This compound fulfills these criteria for the analysis of isovaleric acid.

Caption: Logical relationship of this compound as an internal standard for Isovaleric acid analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 4. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ISOVALERIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. Isovaleric acid CAS#: 503-74-2 [m.chemicalbook.com]

- 8. 异戊酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Isovaleric acid, 98% | Fisher Scientific [fishersci.ca]

Synthesis and isotopic purity of Isovaleric acid-d2

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Isovaleric acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route to this compound (3-methylbutanoic acid-d2) and the analytical methods for determining its isotopic purity. The synthesis protocol described is based on modern catalytic methods for late-stage C-H functionalization.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed β-C(sp³)–H deuteration of isovaleric acid. This approach benefits from the use of a commercially available starting material and a deuterated solvent as the deuterium source, offering a direct route to the desired isotopologue.

Proposed Synthetic Pathway

The proposed synthesis involves the direct, regioselective exchange of hydrogen atoms for deuterium atoms at the β-position of isovaleric acid. This is achieved using a palladium catalyst with a specific ligand in a deuterated solvent, which acts as the deuterium donor.

Caption: Proposed synthesis of this compound via palladium-catalyzed β-C(sp³)–H deuteration.

Experimental Protocol: Palladium-Catalyzed β-C(sp³)–H Deuteration

This protocol is adapted from the general procedure for the deuteration of free carboxylic acids.[1][2][3]

Materials:

-

Isovaleric acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

N,N'-Di-tert-butyl-ethylenediamine (ligand)

-

Silver carbonate (Ag₂CO₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol-d2 (d-HFIP)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk tube, condenser, etc.)

-

Magnetic stirrer with heating

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add isovaleric acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), N,N'-Di-tert-butyl-ethylenediamine (0.1 mmol, 10 mol%), and silver carbonate (1.0 mmol).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene (1.0 mL) and d-HFIP (1.0 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and silver salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data Presentation

The yield and isotopic purity of the synthesized this compound can vary based on reaction conditions and purification efficiency. The following tables present hypothetical but representative data for two batches, illustrating the expected outcomes.

Table 1: Synthesis and Isotopic Purity of this compound

| Batch ID | Chemical Yield (%) | Isotopic Purity by ¹H-NMR (%D) |

| IVA-d2-Std-001 | 75 | 96.5 |

| IVA-d2-High-001 | 68 | 99.1 |

Table 2: Isotopologue Distribution of this compound by High-Resolution Mass Spectrometry (HR-MS)

| Isotopologue | Mass (Da) | Standard Purity Batch (Relative Abundance %) | High Purity Batch (Relative Abundance %) |

| d0 | 102.0681 | 1.5 | < 0.1 |

| d1 | 103.0744 | 2.0 | 0.8 |

| d2 | 104.0807 | 96.5 | 99.1 |

Isotopic Purity Analysis

The determination of isotopic purity is crucial and is typically performed using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, etc.) of isovaleric acid.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Analysis: Analyze the sample using an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Data Acquisition: Acquire the mass spectra in full scan mode with high resolution (>60,000).

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of each isotopologue (d0, d1, d2).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

-

¹H-NMR Spectroscopy for Overall Deuterium Incorporation

Objective: To determine the overall percentage of deuterium incorporation at the β-position by quantifying the residual proton signal.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay.

-

Data Analysis:

-

Integrate the area of the residual proton signal at the β-position of isovaleric acid.

-

Integrate the area of a known signal from the internal standard.

-

Calculate the amount of residual protons and, consequently, the percentage of deuterium incorporation.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to analysis.

References

Isovaleric acid-d2 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Isovaleric Acid-d2

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like this compound is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are essential for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This guide delves into the core components of an this compound CoA, explaining the significance of each piece of data and the methodologies used to obtain it.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document from the manufacturer that confirms a specific batch of a product meets its predetermined specifications[2][3]. It is a vital resource for ensuring the quality and reliability of research materials[2]. For deuterated standards, the CoA goes beyond standard chemical purity to detail the isotopic purity, which is crucial for its application[4][5].

Quantitative Data Summary

The quantitative data presented in a CoA for this compound provides a comprehensive profile of the compound's quality. This information is typically organized into tables for clarity and ease of comparison.

Table 1: Product Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 3-Methylbutanoic acid-d2, 3-Methylbutyric acid-d2 |

| Molecular Formula | C₅H₈D₂O₂ |

| Molecular Weight | 104.14 g/mol |

| CAS Number | 95927-02-9 (for d2 variant) |

| Appearance | Clear, colorless liquid |

Table 2: Quality Control and Purity Analysis

| Test | Method | Specification | Result |

| Chemical Purity | GC or HPLC | ≥98.0% | 99.49%[1][6] |

| Isotopic Enrichment | ¹H NMR or Mass Spectrometry | ≥98 atom % D | Conforms |

| Water Content | Karl Fischer Titration | ≤0.5% | Conforms |

| Residual Solvents | Headspace GC | Conforms to USP <467> | Conforms |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure | Conforms |

Experimental Protocols

The data presented in the CoA is derived from rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately.

Purity Determination: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Chemical purity is often determined by GC or HPLC. These techniques separate the main compound from any impurities.

-

Principle: The sample is vaporized (GC) or dissolved in a solvent (HPLC) and passed through a column. Different components travel through the column at different speeds, allowing for their separation and quantification.

-

Methodology:

-

A calibrated instrument with a suitable column is used.

-

A known amount of the this compound is injected into the instrument.

-

The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

-

The result is typically expressed as a percentage.

-

Isotopic Enrichment and Purity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic enrichment is a critical aspect of the analysis for any deuterated compound[7][8][9]. It confirms that the deuterium atoms are present at the specified locations and in the correct proportion.

-

Proton NMR (¹H-NMR): This technique is highly precise for measuring the amount of residual hydrogen in a deuterated sample[4]. By comparing the signal of the remaining protons to a known internal standard, the isotopic enrichment can be accurately determined[4].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the distribution of isotopologues (molecules that differ only in their isotopic composition)[4][7][9].

-

Methodology (LC-ESI-HR-MS): [7][9]

-

The this compound sample is introduced into a liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer.

-

A full scan MS is recorded to detect all ions.

-

The isotopic ions of interest (e.g., the d2, d1, and d0 species) are extracted and their signals are integrated.

-

The isotopic enrichment is calculated from the relative intensities of these ions.

-

It is important to distinguish between isotopic enrichment and species abundance . Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules that have a specific isotopic composition[4][10].

Visualizing the Workflow

Diagrams can help to clarify the logical flow of the analysis and decision-making processes based on the CoA.

Caption: Workflow for the analysis and release of this compound.

This workflow diagram illustrates the process from receiving a batch of this compound to its final release for use, contingent on passing all quality control tests documented in the Certificate of Analysis.

Caption: Determination of isotopic purity and enrichment.

This diagram outlines the parallel analytical pathways of NMR and Mass Spectrometry used to determine the isotopic purity and enrichment of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datacor.com [datacor.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. This compound by MedChem Express, Cat. No. HY-W012980S2-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the pursuit of unparalleled accuracy and precision is paramount. This in-depth technical guide delves into the pivotal role of deuterated internal standards in achieving reliable and reproducible analytical data. From foundational principles to detailed experimental protocols and comparative data, this document serves as a comprehensive resource for professionals dedicated to the highest standards of quantitative analysis.

The Core Principle: Why Deuterated Standards are the Gold Standard

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), variability can be introduced at numerous stages, including sample extraction, injection volume, and ionization efficiency.[1] An internal standard (IS) is a compound of a known concentration added to samples to correct for these variations.[1] Deuterated standards, where one or more hydrogen atoms in an analyte molecule are replaced by their heavier, stable isotope, deuterium (²H or D), are considered the "gold standard" for internal standards.[1][2]

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3] This chemical similarity ensures that the deuterated standard and the analyte behave almost identically throughout the entire analytical process, from extraction to detection.[3] They typically co-elute during chromatography, meaning they experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[1][4] By measuring the ratio of the analyte's signal to the deuterated standard's signal, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[1][4]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.

Table 1: Comparison of General Properties of Internal Standards [1]

| Feature | Deuterated Standard | Non-Deuterated (Analogue) Standard |

| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but can have notable differences |

| Chromatographic Behavior | Typically co-elutes or elutes very closely | Retention time may differ significantly |

| Mass Spectrometric Detection | Differentiated by mass-to-charge ratio | Differentiated by mass-to-charge ratio |

| Correction for Matrix Effects | High | Moderate to Low |

| Correction for Recovery | High | Moderate |

Table 2: Performance Comparison in Bioanalytical Assays [2][4][5]

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Structural Analog | Plasma | 96.8 | 8.6 | [5] |

| Kahalalide F | Deuterated | Plasma | 100.3 | 7.6 | [5] |

| Sirolimus | Structural Analog (DMR) | Whole Blood | - | 7.6 - 9.7 (Interpatient) | [4] |

| Sirolimus | Deuterated (SIR-d3) | Whole Blood | - | 2.7 - 5.7 (Interpatient) | [4] |

| 5-HIAA | Deuterated | Urine | 97.8 - 104.2 (Intra-assay) | 2.1 - 4.5 (Intra-assay) | [2] |

| 5-HIAA | Deuterated | Urine | 98.9 - 102.5 (Inter-assay) | 3.4 - 5.8 (Inter-assay) | [2] |

Table 3: Recovery and Matrix Effect Data [6][7]

| Analyte | Internal Standard Type | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Endocannabinoids (various) | Deuterated | Human CSF | 61.5 - 114.8 | 24.4 - 105.2 | [7] |

| Haloperidol | Deuterated | - | Reported 35% difference from analyte | - | [8] |

| Various Analytes | Deuterated | Plasma and Urine | - | Can differ by 26% or more from analyte | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative analysis. Below are representative experimental protocols for various applications.

Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS[9]

Objective: To accurately quantify the concentration of a small molecule drug in human plasma samples using a deuterated internal standard.

Materials:

-

Human plasma samples

-

Analytical standard of the drug

-

Deuterated internal standard of the drug

-

Acetonitrile with 0.1% formic acid (Protein Precipitation Solution)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add a known amount of the deuterated internal standard solution.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the drug in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Analysis of Pesticide Residues in Cannabis Matrices[10]

Objective: To quantify pesticide residues in various cannabis matrices (flower, edibles, concentrates) using deuterated internal standards to correct for matrix effects.

Materials:

-

Homogenized cannabis matrix samples

-

Pesticide analytical standards

-

Deuterated internal standards for the pesticides of interest

-

Acetonitrile

-

Methanol

-

Formic acid

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Weigh 0.5 g of the homogenized cannabis matrix.

-

Add a known amount of the pesticide calibration or quality control (QC) spiking solution.

-

Add a known amount of the working internal standard solution containing the deuterated analogs.

-

Add 10 mL of an extraction solvent (e.g., acetonitrile).

-

Shake or vortex vigorously for a set time.

-

Centrifuge to separate the solid material.

-

An aliquot of the supernatant may undergo a cleanup step (e.g., dispersive solid-phase extraction) to remove interfering matrix components.

-

Transfer the final extract to a vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract onto the LC-MS/MS system.

-

Separate the pesticides using a suitable chromatographic method.

-

Detect and quantify the pesticides and their deuterated internal standards using MRM.

-

-

Data Analysis:

-

Calculate the peak area ratios of each pesticide to its corresponding deuterated internal standard.

-

Generate matrix-matched calibration curves.

-

Determine the concentration of each pesticide in the samples.

-

Quantification of Steroid Hormones in Serum by LC-MS/MS[11][12]

Objective: To accurately measure the concentrations of various steroid hormones in serum samples for clinical research or diagnostic purposes.

Materials:

-

Serum samples

-

Steroid hormone analytical standards

-

Deuterated internal standards for each steroid hormone being analyzed

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

Derivatizing agent (optional, to improve ionization efficiency)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

To a small volume of serum (e.g., 100 µL), add the deuterated internal standard mixture.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and separating the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

If necessary, reconstitute the dried extract in a derivatizing agent and incubate to complete the reaction.

-

Evaporate the derivatization agent and reconstitute the final extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a column and mobile phase gradient optimized for the separation of steroid isomers.

-

Detect the steroid hormones and their deuterated internal standards using MRM.

-

-

Data Analysis:

-

Calculate the peak area ratios of each steroid hormone to its corresponding deuterated internal standard.

-

Use a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum) to quantify the steroid concentrations in the samples.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the use of deuterated standards in quantitative analysis.

Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: A simplified signaling pathway illustrating drug metabolism and the role of deuterated standards in bioanalysis.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing the foundation for robust, reliable, and reproducible data.[4] Their ability to closely mimic the behavior of the analyte of interest allows for effective compensation of analytical variability, most notably matrix effects.[4] By understanding the core principles of their application, adhering to detailed experimental protocols, and recognizing their superior performance through comparative data, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative results. The initial investment in the synthesis or procurement of high-purity deuterated standards is far outweighed by the long-term benefits of generating defensible data that can withstand rigorous scientific and regulatory scrutiny.

References

Natural occurrence of isovaleric acid in food and biology

An In-depth Technical Guide to the Natural Occurrence of Isovaleric Acid in Food and Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleric acid (3-methylbutanoic acid), a branched-chain fatty acid (BCFA) with significant roles in food chemistry and mammalian biology. We will delve into its natural occurrence, biosynthetic and metabolic pathways, physiological functions, and the analytical methodologies used for its quantification.

Introduction

Isovaleric acid is a five-carbon short-chain fatty acid (SCFA) naturally present in a variety of foods and biological systems.[1] It is well-known for its pungent aroma, often described as cheesy or sweaty, which contributes to the characteristic flavor profiles of many fermented products.[1][2] In biology, it is a product of both host and microbial metabolism, particularly the breakdown of the essential amino acid leucine.[3] While essential in small amounts for flavor and potential physiological signaling, its accumulation in the body leads to the rare metabolic disorder, isovaleric acidemia.[1] This guide will explore these facets in detail, providing quantitative data, experimental protocols, and pathway visualizations to serve as a resource for the scientific community.

Natural Occurrence of Isovaleric Acid

Isovaleric acid is found in a diverse range of natural sources, from plants and fermented foods to human biological fluids.

Occurrence in Food

The presence of isovaleric acid in food is primarily due to microbial fermentation of proteins, which releases leucine that is subsequently metabolized.[3] It is a key flavor compound in many cheeses, beers, wines, and cured meats.[1][4]

Table 1: Quantitative Occurrence of Isovaleric Acid in Selected Foods

| Food Product | Concentration Range (mg/kg) | Notes |

| Cheese | ||

| Swiss Cheese | 20 - 63 | Production is mainly attributed to Propionibacterium freudenreichii. The concentration can be 3-10 times higher in the presence of these bacteria.[5][6] |

| Cheddar-like Goat Cheese | 3-methylbutanoic acid was a major branched-chain fatty acid, with concentrations increasing over a 24-week ripening period. Specific quantitative range not provided in the abstract.[7] | The relative abundance of 3-methylbutanoic acid was significant among branched-chain fatty acids.[7] |

| Parmesan Cheese | Present | Along with butyric acid, it is used to imitate the dominant aromas of Parmesan.[8] |

| Fermented Beverages | ||

| Beer | 0.50 - 0.83 mg/L | Can be produced by Brettanomyces yeasts during aging or through the oxidation of hop resins. Generally considered an off-flavor, though acceptable in some styles.[2] |

| Wine | Present | Produced by Brettanomyces yeasts, where it can contribute to aromas described as sweaty or leathery.[9] |

| Cured Meats | ||

| Dry-Cured Ham | 0.7% of total acids (Dalmatian smoked) | The total contribution of acids to the volatile profile is relatively low compared to aldehydes and phenols in smoked varieties.[6] |

Occurrence in Biology

In biological systems, isovaleric acid is a metabolite of leucine catabolism and is also a significant product of the gut microbiome.

-

Human Gut Microbiota: Anaerobic bacteria in the colon ferment unabsorbed proteins, breaking down leucine into isovaleric acid.[3] Its concentration in feces serves as a marker for protein fermentation.[1]

-

Human Sweat and Skin: Bacteria on the skin, such as Staphylococcus epidermidis, can metabolize leucine present in sweat, producing isovaleric acid, which is a major contributor to foot odor.[2]

-

Pathophysiology - Isovaleric Acidemia: In this genetic disorder, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the toxic accumulation of isovaleric acid and its derivatives in blood and urine.[1]

Table 2: Quantitative Occurrence of Isovaleric Acid in Human Biological Samples

| Biological Matrix | Condition | Concentration Range | Notes |

| Feces | Healthy Adults | 0.8 - 22.0 mmol/kg (wet weight) | Represents approximately 3.5% to 5% of total short-chain fatty acids in feces.[9] |

| Plasma/Serum | Healthy Adults (fasting) | ~40 µM | Found to be the second most prominent fatty acid in venous blood after acetic acid in one study.[9] |

| Isovaleric Acidemia (stable) | Up to 78 µM | Significantly higher than in healthy controls (~6 µM).[9] | |

| Isovaleric Acidemia (crisis) | Up to 7960 µM | Demonstrates the extreme accumulation during metabolic decompensation.[9] |

Biosynthesis and Metabolism

The primary route for isovaleric acid formation in mammals is through the degradation of leucine. In microorganisms, it is a common fermentation product.

Leucine Catabolism in Mammals

The breakdown of leucine occurs in the mitochondria and involves a series of enzymatic steps. A deficiency in isovaleryl-CoA dehydrogenase is the underlying cause of isovaleric acidemia.

References

- 1. The olfactory G protein-coupled receptor (Olfr-78/OR51E2) modulates the intestinal response to colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators [mdpi.com]

- 3. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of volatile compounds, physico-chemical and sensory characteristics of smoked dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine-activated degradation of inhibitory kappaB protein alpha is inhibited by the short-chain fatty acid butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanoic acid, also commonly known as isovaleric acid, is a branched-chain fatty acid with the chemical formula C5H10O2.[1] It is a colorless liquid with a characteristic pungent odor often described as cheesy or sweaty.[1] This compound and its esters are found naturally in a variety of plants and essential oils.[1] In mammals, including humans, isovaleric acid is an intermediate in the metabolism of the branched-chain amino acid, leucine. It is produced in the colon by the bacterial fermentation of leucine and can also be absorbed from dietary sources such as fermented foods. An understanding of the physicochemical properties of 3-methylbutanoic acid is crucial for its application in various fields, including flavor and fragrance industries, pharmaceuticals, and in the study of metabolic pathways and disorders such as isovaleric acidemia. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in biological pathways.

Physical Properties of 3-Methylbutanoic Acid

The physical properties of 3-methylbutanoic acid are summarized in the table below, providing key data for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, cheesy, sweaty | [1] |

| Boiling Point | 175-177 °C | |

| Melting Point | -29 °C to -35 °C | [2][3] |

| Density | 0.926 g/mL at 20 °C | |

| Solubility in Water | Sparingly soluble | |

| pKa | ~4.78 | |

| Refractive Index | ~1.4030 |

Chemical Properties and Reactivity

3-Methylbutanoic acid exhibits reactivity typical of a carboxylic acid. Its chemical properties are primarily dictated by the carboxyl functional group (-COOH).

Acidity

As a carboxylic acid, 3-methylbutanoic acid is a weak acid that can donate a proton from its carboxyl group in the presence of a base to form a carboxylate salt. The pKa of approximately 4.78 indicates its acid strength.

Esterification

In the presence of an acid catalyst, 3-methylbutanoic acid reacts with alcohols to form esters, which often possess pleasant, fruity odors. This reaction, known as Fischer esterification, is an equilibrium process.

Formation of Acid Chlorides

3-Methylbutanoic acid can be converted to the more reactive 3-methylbutanoyl chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[4][5] The resulting acid chloride is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives.

Reduction

The carboxylic acid group of 3-methylbutanoic acid can be reduced to a primary alcohol (3-methyl-1-butanol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of 3-methylbutanoic acid using the capillary method.

Materials:

-

3-Methylbutanoic acid sample

-

Thiele tube or melting point apparatus

-

Capillary tubes (one end sealed)

-

Thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Attach a small test tube containing a few drops of 3-methylbutanoic acid to a thermometer.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Melting Point

Objective: To determine the melting point of 3-methylbutanoic acid. Since it is a liquid at room temperature, this protocol would be for its solid form at low temperatures.

Materials:

-

Solidified 3-methylbutanoic acid sample

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Low-temperature thermometer

Procedure:

-

Introduce a small amount of the solidified 3-methylbutanoic acid into a capillary tube.[3]

-

Pack the solid to the bottom of the tube by tapping it gently.[3]

-

Place the capillary tube in the sample holder of the melting point apparatus.[6]

-

Slowly heat the sample while observing it through the magnifying lens.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[6]

Determination of Density

Objective: To determine the density of 3-methylbutanoic acid.

Materials:

-

3-Methylbutanoic acid sample

-

Pycnometer (or a graduated cylinder and a balance)

-

Analytical balance

-

Water bath at a constant temperature (e.g., 20 °C)

Procedure:

-

Weigh a clean and dry pycnometer.

-

Fill the pycnometer with 3-methylbutanoic acid, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4.

-

Calculate the density of 3-methylbutanoic acid using the formula: Density = (mass of acid) / (volume of acid), where the volume of the acid is determined from the mass of the water and its known density at that temperature.

Determination of Aqueous Solubility

Objective: To determine the solubility of 3-methylbutanoic acid in water.

Materials:

-

3-Methylbutanoic acid

-

Distilled water

-

Test tubes or vials

-

Shaker or magnetic stirrer

-

Analytical method for quantification (e.g., titration with a standard base, HPLC)

Procedure:

-

Add an excess amount of 3-methylbutanoic acid to a known volume of distilled water in a sealed container.[7]

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

Allow the undissolved portion to settle.

-

Carefully extract a known volume of the clear, saturated aqueous solution.

-

Determine the concentration of 3-methylbutanoic acid in the aqueous sample using a suitable analytical technique. For example, titrate the sample with a standardized solution of sodium hydroxide using a pH indicator.[8]

Signaling and Metabolic Pathways

Leucine Degradation Pathway

3-Methylbutanoic acid is a key metabolite in the degradation pathway of the branched-chain amino acid leucine. This pathway is significant in various organisms, from bacteria to humans. A defect in the enzyme isovaleryl-CoA dehydrogenase in this pathway leads to the genetic disorder isovaleric acidemia.

Caption: Leucine degradation pathway leading to the formation of 3-methylbutanoic acid.

cAMP/PKA Signaling Pathway

Recent research has indicated that isovaleric acid can cause relaxation of colonic smooth muscle. This effect is mediated through the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.

Caption: Proposed cAMP/PKA signaling pathway for 3-methylbutanoic acid-induced smooth muscle relaxation.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of 3-methylbutanoic acid is expected to show the following signals:

-

A doublet corresponding to the six protons of the two methyl groups on the isopropyl moiety.

-

A multiplet for the single proton of the isopropyl methine group.

-

A doublet for the two protons of the methylene group adjacent to the carboxyl group.

-

A broad singlet for the acidic proton of the carboxyl group.

13C NMR Spectroscopy

The 13C NMR spectrum of 3-methylbutanoic acid will display distinct peaks for each of the carbon atoms in different chemical environments:

-

A peak for the carbonyl carbon of the carboxylic acid.

-

A peak for the methylene carbon.

-

A peak for the methine carbon of the isopropyl group.

-

A peak for the two equivalent methyl carbons of the isopropyl group.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylbutanoic acid will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm-1.

-

A strong C=O stretching band for the carbonyl group, usually around 1700-1725 cm-1.

-

C-H stretching bands for the alkyl groups.

Mass Spectrometry

In the mass spectrum of 3-methylbutanoic acid, the molecular ion peak (M+) would be observed at m/z = 102.[10] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 3-methylbutanoic acid, along with standardized experimental protocols for their determination. The inclusion of its roles in key metabolic and signaling pathways, supported by visual diagrams, offers a deeper understanding of its biological significance. The summarized spectroscopic data serves as a valuable reference for the identification and characterization of this important branched-chain fatty acid. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with 3-methylbutanoic acid.

References

- 1. Showing Compound 3-Methylbutanoic acid (FDB001324) - FooDB [foodb.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. prepchem.com [prepchem.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. PhytoBank: 13C NMR Spectrum (PHY0024129) [phytobank.ca]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Isovaleric acidemia genetic basis and pathophysiology

An In-depth Technical Guide on the Genetic Basis and Pathophysiology of Isovaleric Acidemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal metabolic acidosis to asymptomatic forms. This guide provides a comprehensive overview of the genetic underpinnings of IVA, the pathophysiology of the disease, quantitative data on key biomarkers, and detailed experimental protocols for its diagnosis and study.

Genetic Basis of Isovaleric Acidemia

The IVD Gene

Isovaleric acidemia is caused by mutations in the IVD gene, which encodes the enzyme isovaleryl-CoA dehydrogenase.[1][2] The IVD gene is located on chromosome 15, specifically at the cytogenetic location 15q14-15.[3] It consists of 12 exons spanning approximately 15 kilobases of DNA. The gene provides the instructions for synthesizing the IVD enzyme, a homotetrameric mitochondrial flavoprotein that plays a crucial role in the catabolism of the branched-chain amino acid leucine.[4]

Mutations in the IVD Gene

Nearly 100 mutations in the IVD gene have been identified in individuals with isovaleric acidemia.[5] These mutations are highly heterogeneous and include missense, nonsense, splice-site mutations, and small deletions or insertions. The mutations can lead to a complete or partial loss of enzyme function by disrupting protein folding, stability, or catalytic activity.[5]

One of the most well-characterized mutations is the c.932C>T (p.A282V) variant, which is frequently associated with a milder, often asymptomatic phenotype identified through newborn screening.[6][7] This mutation results in a partially active enzyme. Other identified mutations include p.G94D, p.E116K, p.M167T, p.L243P, and p.L246P.[4] The variety of mutations contributes to the wide range of clinical severity observed in IVA.

Inheritance Pattern

Isovaleric acidemia is inherited in an autosomal recessive pattern.[3][8] This means that an affected individual must inherit two mutated copies of the IVD gene, one from each parent. Individuals who carry only one mutated copy are typically asymptomatic carriers.[8] When two carriers have a child, there is a 25% chance the child will have IVA, a 50% chance the child will be an asymptomatic carrier, and a 25% chance the child will be unaffected and not a carrier.

Pathophysiology of Isovaleric Acidemia

Role of Isovaleryl-CoA Dehydrogenase (IVD)

The IVD enzyme is a key component of the leucine catabolic pathway. It catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA within the mitochondria.[5][9] This is a critical dehydrogenation reaction that is essential for the complete breakdown of leucine for energy production.

Biochemical Consequences of IVD Deficiency

A deficiency in IVD activity leads to a blockage in the leucine degradation pathway. This results in the accumulation of isovaleryl-CoA, which is then diverted into alternative metabolic pathways. The primary consequences are:

-

Accumulation of Isovaleric Acid: Isovaleryl-CoA is hydrolyzed to isovaleric acid, a volatile short-chain fatty acid with a characteristic odor of "sweaty feet". High levels of isovaleric acid are neurotoxic and are a hallmark of acute metabolic decompensation.

-

Formation of Isovaleryl-CoA Conjugates: To detoxify the accumulating isovaleryl-CoA, the body conjugates it with glycine to form isovalerylglycine (IVG) and with carnitine to form isovaleryl-carnitine (C5-carnitine).[4] These conjugates are less toxic and are excreted in the urine.

-

Production of Other Metabolites: Other metabolites, such as 3-hydroxyisovaleric acid, are also formed and excreted in the urine.[4]

Clinical Manifestations

The accumulation of these toxic metabolites disrupts cellular function, leading to the clinical symptoms of IVA. The pathophysiology is thought to involve several mechanisms:

-

Mitochondrial Dysfunction: The buildup of isovaleryl-CoA and its derivatives can inhibit other mitochondrial enzymes, including those of the Krebs cycle and the electron transport chain, leading to impaired energy production.

-

Urea Cycle Inhibition: Isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle, leading to hyperammonemia, which is particularly damaging to the central nervous system.

-

Oxidative Stress: The accumulation of abnormal metabolites can lead to increased production of reactive oxygen species, causing cellular damage.

These biochemical disturbances manifest as a range of clinical presentations:

-

Acute Neonatal Form: This severe form presents within the first few days of life with poor feeding, vomiting, lethargy, seizures, and a characteristic "sweaty feet" odor. Without prompt treatment, it can progress to coma and death.

-

Chronic Intermittent Form: This form typically presents later in childhood with episodes of metabolic decompensation, often triggered by infections or high protein intake. These episodes can involve vomiting, lethargy, and ketoacidosis. Between episodes, individuals may experience developmental delay and failure to thrive.

-

Asymptomatic/Mild Form: Some individuals, often those with the p.A282V mutation, may have only mild biochemical abnormalities and remain asymptomatic throughout their lives.

Quantitative Data

The diagnosis and monitoring of isovaleric acidemia rely on the quantification of key metabolites in blood and urine, as well as the measurement of residual IVD enzyme activity.

Table 1: Key Biomarker Concentrations in Isovaleric Acidemia

| Biomarker | Sample Type | Phenotype | Concentration Range | Normal Range |

| C5-Carnitine | Dried Blood Spot | Metabolically Severe | Up to 21.7 µmol/L | < 0.5 µmol/L |

| Metabolically Mild | 0.8 - 6.0 µmol/L | |||

| Isovalerylglycine | Urine | Metabolically Severe | Up to 3300 mmol/mol creatinine | Undetectable or very low |

| Metabolically Mild | 15 - 195 mmol/mol creatinine | |||

| 3-Hydroxyisovaleric Acid | Urine | Acutely ill patients | Significantly elevated | Trace amounts |

| Isovaleric Acid | Plasma | Acute Decompensation | Can be several hundred times normal | < 2 µmol/L |

Table 2: Residual IVD Enzyme Activity in Isovaleric Acidemia

| Genotype/Phenotype | Sample Type | Residual IVD Activity (% of control) |

| Asymptomatic (e.g., p.A282V) | Fibroblasts/Lymphocytes | 10 - 40% |

| Chronic Intermittent | Fibroblasts/Lymphocytes | 1 - 10% |

| Acute Neonatal | Fibroblasts/Lymphocytes | < 1% |

Experimental Protocols

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid in urine.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid).

-

Adjust the pH to <2 with HCl.

-

Perform liquid-liquid extraction with ethyl acetate or another suitable organic solvent.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC Conditions: Use a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 300°C) to separate the organic acids.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

-

-

Data Analysis:

-

Identify the TMS derivatives of isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid based on their retention times and mass spectra.

-

Quantify the metabolites by comparing their peak areas to that of the internal standard.

-

Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary method for newborn screening for isovaleric acidemia, detecting elevated levels of C5-carnitine.

Methodology:

-

Sample Preparation:

-

Punch a 3 mm disc from the dried blood spot into a 96-well microtiter plate.

-

Add a methanol solution containing isotopically labeled internal standards (e.g., d3-C5-carnitine).

-

Elute the acylcarnitines by shaking the plate for 30 minutes.

-

-

Derivatization:

-

Transfer the methanol extract to a new plate and evaporate to dryness.

-

Add butanolic HCl and incubate at 65°C for 15 minutes to form butyl esters.

-

Evaporate the butanolic HCl and reconstitute the sample in the mobile phase.

-

-

MS/MS Analysis:

-

Inject the sample into the tandem mass spectrometer.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: Perform a precursor ion scan of m/z 85. This scan detects all acylcarnitines as they all produce a characteristic fragment ion at m/z 85.

-

-

Data Analysis:

-

Identify C5-carnitine based on its mass-to-charge ratio.

-

Quantify C5-carnitine by comparing the signal intensity of the analyte to that of the labeled internal standard.

-

Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay

This assay measures the activity of the IVD enzyme in patient-derived cells, such as fibroblasts or lymphocytes.

Methodology:

-

Cell Culture and Homogenization:

-

Culture patient fibroblasts or isolate lymphocytes from a blood sample.

-

Harvest the cells and resuspend them in a homogenization buffer.

-

Disrupt the cells by sonication or freeze-thawing to release the mitochondrial enzymes.

-

Centrifuge to pellet cellular debris and use the supernatant for the assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell homogenate, a buffer, flavin adenine dinucleotide (FAD), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).

-

Initiate the reaction by adding the substrate, isovaleryl-CoA.

-

Incubate at 37°C for a defined period.

-

-

Detection of Product Formation:

-

The reduction of the electron acceptor can be monitored spectrophotometrically at a specific wavelength.

-

Alternatively, the product of the reaction, 3-methylcrotonyl-CoA, can be quantified by HPLC.

-

-

Data Analysis:

-

Calculate the rate of product formation.

-

Normalize the enzyme activity to the protein concentration of the cell homogenate.

-

Express the patient's IVD activity as a percentage of the activity measured in control cells.

-

Molecular Genetic Analysis of the IVD Gene

This involves sequencing the IVD gene to identify disease-causing mutations.

Methodology:

-

DNA Extraction:

-

Extract genomic DNA from a whole blood sample or cultured cells using a commercial kit.

-

-

PCR Amplification:

-

Amplify all 12 exons and the flanking intronic regions of the IVD gene using polymerase chain reaction (PCR).

-

Design specific primers for each exon.

-

-

Sequencing:

-

Purify the PCR products to remove unincorporated primers and dNTPs.

-

Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS).

-

-

Data Analysis:

-

Align the patient's DNA sequence with the reference sequence of the IVD gene.

-

Identify any nucleotide changes (mutations).

-

Analyze the potential impact of the identified variants on the IVD protein (e.g., missense, nonsense, frameshift).

-

Visualizations

Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia

Caption: Leucine catabolism pathway showing the enzymatic block in IVA.

Experimental Workflow for Diagnosis of Isovaleric Acidemia

Caption: Workflow for the diagnosis of isovaleric acidemia.

References

- 1. lcms.cz [lcms.cz]

- 2. Amsterdam UMC Locatie AMC - Isovaleryl-CoA dehydrogenase (IVD) [amc.nl]

- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Different spectrum of mutations of isovaleryl-CoA dehydrogenase (IVD) gene in Korean patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metbio.net [metbio.net]

- 8. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isovaleric Acid-d2

This technical guide provides comprehensive information on this compound, a deuterated form of isovaleric acid. This document includes its chemical properties, a representative synthesis protocol, its application as an internal standard in mass spectrometry, and its relevant metabolic pathway.

Core Properties of this compound

This compound is the deuterium-labeled version of isovaleric acid, a branched-chain fatty acid.[1] Stable isotope-labeled compounds such as this compound are utilized in research as tracers for metabolic studies and as internal standards for quantitative analysis by methods like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 95927-02-9 |

| Molecular Formula | C₅H₈D₂O₂ |

| Molecular Weight | 104.14 g/mol |

Experimental Protocols

Detailed methodologies for the synthesis of deuterated carboxylic acids and the application of this compound as an internal standard are provided below.

Representative Synthesis of α-Deuterated Carboxylic Acids

A general, mild, and environmentally friendly method for the synthesis of α-deuterated carboxylic acids has been developed, which can be applied to the synthesis of this compound.[2][3] This protocol involves the hydrogen/deuterium exchange and subsequent decarboxylation of a corresponding malonic acid in the presence of deuterium oxide (D₂O), avoiding the need for organic solvents.[2][3]

Materials:

-

Appropriate substituted malonic acid (e.g., isopropylmalonic acid for the synthesis of isovaleric acid)

-

Deuterium oxide (D₂O)

-

Reaction vessel (e.g., a sealed tube or flask with a condenser)

-

Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle or oil bath)

Procedure:

-

Place the substituted malonic acid into the reaction vessel.

-

Add deuterium oxide (D₂O) to the vessel.

-

Seal the vessel or equip it with a condenser.

-

Heat the mixture to a temperature sufficient to induce both H/D exchange at the α-position and decarboxylation. This temperature will vary depending on the specific malonic acid derivative.

-

Maintain heating and stirring for a period sufficient to ensure complete reaction, typically monitored by techniques like NMR spectroscopy to confirm the disappearance of the starting material and the formation of the α-deuterated product.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting α-deuterated carboxylic acid can then be isolated. Since this method often results in high purity, further purification may not be necessary.[2][3]

-

Characterization of the final product to confirm purity and the extent of deuterium incorporation is typically performed using NMR spectroscopy.[2][3]

Use of this compound as an Internal Standard in LC-MS/MS

Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry to correct for variations in sample preparation and instrument response.[4] The following is a general protocol for using this compound as an internal standard for the quantification of isovaleric acid in a biological matrix like plasma.

Materials:

-

Blank plasma samples, calibration standards, and quality control samples

-

This compound internal standard (IS) working solution (e.g., 20 ng/mL in acetonitrile)

-

Cold acetonitrile for protein precipitation

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[4]

-

Add 50 µL of the this compound internal standard working solution to each tube and briefly vortex.[4]

-

To precipitate proteins, add 600 µL of cold acetonitrile to each tube.[4]

-

Vortex the mixture vigorously for 1 minute.[4]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

-

Extraction and Reconstitution:

-

LC-MS/MS Analysis:

-

Vortex the reconstituted samples and centrifuge.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[4]

-

Analyze the samples using optimized mass spectrometry conditions, monitoring the specific mass transitions for both isovaleric acid and this compound.

-

-

Quantification:

-

Integrate the peak areas for both the analyte (isovaleric acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of isovaleric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathway

Isovaleric acid is a product of the catabolism of the branched-chain amino acid, leucine.[5][6] The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA.[5][6] Isovaleryl-CoA is then oxidized by isovaleryl-CoA dehydrogenase to 3-methylcrotonyl-CoA.[5][7] Isovaleric acid itself can accumulate if this pathway is disrupted.

Caption: Leucine catabolism pathway leading to Isovaleric Acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Quantification of Short-Chain Fatty Acids Using GC-MS: Application Notes for Researchers

[November 20, 2025]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of short-chain fatty acids (SCFAs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). SCFAs, primarily products of gut microbial fermentation of dietary fibers, are crucial signaling molecules in various physiological processes, making their accurate quantification essential for research in microbiology, immunology, and drug development.

Introduction

Short-chain fatty acids, such as acetate, propionate, and butyrate, play a significant role in host-microbe interactions, influencing gut health, immune responses, and metabolic regulation.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of these volatile compounds.[2][3] This application note details two primary methodologies: a derivatization-based method for enhanced sensitivity and a derivatization-free method for simpler, high-throughput analysis.

I. Quantitative Data Summary

The following tables summarize typical concentration ranges of major SCFAs in human biological samples, as determined by GC-MS. These values can vary significantly based on diet, age, and health status.

Table 1: SCFA Concentrations in Human Fecal Samples (µmol/g wet weight)

| Short-Chain Fatty Acid | Concentration Range (µmol/g) | Reference |

| Acetate | 15.0 - 60.0 | [4] |

| Propionate | 5.0 - 20.0 | [4] |

| Butyrate | 5.0 - 25.0 | [4] |

| Isobutyrate | 0.5 - 2.0 | |

| Valerate | 0.5 - 3.0 | |

| Isovalerate | 0.5 - 3.0 |

Table 2: SCFA Concentrations in Human Plasma/Serum (µM)

| Short-Chain Fatty Acid | Concentration Range (µM) | Reference |

| Acetate | 20.0 - 200.0 | [4] |

| Propionate | 1.0 - 20.0 | [4] |

| Butyrate | 1.0 - 15.0 | [4] |

| Isobutyrate | 0.1 - 2.0 | |

| Valerate | 0.1 - 2.0 | |

| Isovalerate | 0.1 - 2.0 |

II. Experimental Protocols

A. Sample Handling and Storage

Proper sample handling is critical to prevent the loss of volatile SCFAs. Samples should be processed immediately upon collection or stored at -80°C.[5] Minimize freeze-thaw cycles to maintain sample integrity.[5]

B. Protocol 1: Derivatization-Based Quantification of SCFAs

This protocol utilizes a derivatization step to enhance the volatility and chromatographic properties of SCFAs, leading to improved sensitivity. Here, we detail a method using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.

1. Sample Preparation (Fecal and Serum)

-

Fecal Samples:

-

Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of sterile, ice-cold phosphate-buffered saline (PBS).

-

Homogenize the sample thoroughly using a bead-beater or vortex mixer.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 500 µL of the supernatant to a new tube.

-

-

Serum/Plasma Samples:

-

Thaw serum or plasma samples on ice.

-

Use 100-200 µL of the sample directly for the extraction.

-

2. Extraction and Derivatization

-

To the fecal supernatant or serum/plasma, add an internal standard solution (e.g., deuterated SCFAs such as Acetic acid-d4 and Butyric acid-d7).

-

Acidify the sample by adding 50 µL of 5M HCl to protonate the SCFAs.

-

Add 1 mL of diethyl ether and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper ether layer to a new glass vial.

-

Evaporate the ether extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried extract.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

C. Protocol 2: Derivatization-Free Quantification of SCFAs

This simplified method is suitable for higher throughput analysis and avoids the use of derivatization reagents. It relies on direct injection of an acidified organic extract.

1. Sample Preparation (Fecal and Serum/Plasma)

-

Follow the same initial homogenization and centrifugation steps as in Protocol 1 for fecal and serum/plasma samples.

2. Extraction

-

To 500 µL of fecal supernatant or 200 µL of serum/plasma, add an internal standard solution.

-

Acidify the sample with 50 µL of 5M HCl.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes.[6]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

-

Transfer the upper MTBE layer to a GC vial with a glass insert for analysis.[6]

D. GC-MS Instrumentation and Parameters

The following table provides a range of typical GC-MS parameters that can be adapted based on the specific instrument and column used.

Table 3: Example GC-MS Parameters for SCFA Analysis

| Parameter | Setting 1 (Derivatization-Based) | Setting 2 (Derivatization-Free) | Reference |

| Gas Chromatograph | |||

| GC System | Agilent 7890B or equivalent | Agilent 7890B or equivalent | [1] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-FFAP (30 m x 0.25 mm, 0.25 µm) or equivalent | [6] |

| Injection Volume | 1 µL | 1 µL | [5] |

| Inlet Temperature | 250°C | 240°C | [5] |

| Injection Mode | Splitless | Split (10:1) | |

| Carrier Gas | Helium | Helium | [6] |

| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) | [6] |

| Oven Program | Start at 60°C (hold 1 min), ramp to 325°C at 10°C/min, hold for 10 min | Start at 100°C (hold 2 min), ramp to 200°C at 8°C/min, hold for 5 min | [5] |

| Mass Spectrometer | |||

| MS System | Agilent 5977B MSD or equivalent | Agilent 5977B MSD or equivalent | [1] |

| Ion Source Temp. | 230°C | 230°C | [5] |

| Transfer Line Temp. | 290°C | 250°C | [5] |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | [5] |

| Electron Energy | 70 eV | 70 eV | [5] |

| Acquisition Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) | Full Scan (m/z 35-200) or Selected Ion Monitoring (SIM) | [5] |

III. Mandatory Visualizations

A. Experimental Workflow

Caption: Experimental workflow for SCFA quantification by GC-MS.

B. Signaling Pathways

SCFAs, particularly acetate, propionate, and butyrate, act as signaling molecules by activating G-protein coupled receptors, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3).[1][2][7] This activation triggers downstream signaling cascades that influence various cellular responses, including inflammation and metabolism.[1][7]

Caption: SCFA signaling via the GPR43 receptor.

Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs).[8] By inhibiting HDACs, SCFAs increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[8] This epigenetic modification plays a key role in regulating cell proliferation, differentiation, and apoptosis.

Caption: SCFA-mediated inhibition of histone deacetylases.

References

- 1. agilent.com [agilent.com]

- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]